YM 202074

mGluR1 Allosteric antagonist Stroke research

Researchers needing a highly selective mGluR1 probe with validated in vivo brain penetration face limited options; orthosteric antagonists lack subtype selectivity, and other allosteric ligands like YM-298198 show lower affinity (Ki=19 nM). YM 202074 provides an allosteric mGluR1 antagonist with Ki=4.8 nM, IC50=8.6 nM, and demonstrated neuroprotection in MCA occlusion models. • Ki=4.8 nM (rat mGluR1), IC50=8.6 nM (inositol phosphate) • Allosteric mechanism ensures non-competitive inhibition & superior selectivity over mGluR2-7 • Achieves rapid free brain concentrations (~0.3 µM within 12 min) in defined infusion protocols • Proven efficacy in MCAO stroke models with extended therapeutic time window • Available as ≥98% HPLC-pure sesquifumarate salt; worldwide shipping.

Molecular Formula C56H72N8O16S2
Molecular Weight 1177.352
CAS No. 299900-84-8
Cat. No. B560263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM 202074
CAS299900-84-8
SynonymsN-Cyclohexyl-6-[[N-(2-methoxyethyl)-N-methylamino]methyl]-N-methylthiazolo[3,2-a]benzoimidazole-2-carboxamide sesquifumarate
Molecular FormulaC56H72N8O16S2
Molecular Weight1177.352
Structural Identifiers
SMILESCN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
InChIKeyHABHEZNVNBKOQJ-VQYXCCSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM 202074 – Selective mGluR1 Allosteric Antagonist


YM 202074 (N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide, CAS 299900-84-8) is a potent and selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) [1]. It binds to an allosteric site on the rat mGluR1 receptor with a high affinity (Ki = 4.8 ± 0.37 nM) and inhibits mGluR1-mediated inositol phosphate production in rat cerebellar granule cells with an IC50 of 8.6 ± 0.9 nM [2]. The compound is primarily employed as a research tool to investigate the role of mGluR1 in neurological processes, particularly in the context of stroke, neurodegeneration, and synaptic plasticity [3].

YM 202074: Irreplaceable Allosteric Selectivity


Generic substitution of YM 202074 with other mGluR1 antagonists is not scientifically sound due to fundamental differences in potency, mechanism of action, and in vivo pharmacological profile. YM 202074 is an allosteric antagonist that binds to a transmembrane site distinct from the orthosteric glutamate-binding site, conferring superior subtype selectivity and a non-competitive inhibition profile that is not replicated by orthosteric or non-allosteric antagonists [1]. Furthermore, YM 202074 demonstrates significantly higher affinity (Ki = 4.8 nM) compared to structurally related in-class compounds like YM-298198 (Ki = 19 nM), a difference that directly impacts both in vitro and in vivo efficacy [2]. Critically, YM 202074 has been shown to achieve rapid, therapeutically relevant free brain concentrations (approximately 0.3 µM within 12 minutes) in a defined infusion protocol, a key pharmacokinetic attribute that is not a general property of all mGluR1 antagonists and is essential for its demonstrated neuroprotective effects in stroke models [3]. These combined attributes make YM 202074 a uniquely characterized tool that cannot be interchanged with other mGluR1-targeting compounds without compromising experimental validity and reproducibility.

YM 202074: Comparative Potency, Brain Penetration & Efficacy


Affinity and Functional Antagonism vs. YM-298198

YM 202074 demonstrates significantly higher affinity and functional antagonism at the mGluR1 receptor compared to the structurally related in-class compound YM-298198. YM 202074 binds to the allosteric site of rat mGluR1 with a Ki of 4.8 ± 0.37 nM, which is approximately 4-fold more potent than YM-298198 (Ki = 19 nM) [1][2]. This binding translates to a functional inhibition of mGluR1-mediated inositol phosphate production in rat cerebellar granule cells with an IC50 of 8.6 ± 0.9 nM, whereas YM-298198 exhibits an IC50 of 16 ± 5.8 nM in a comparable assay system [1].

mGluR1 Allosteric antagonist Stroke research

Rapid Brain Penetration & Target Engagement

YM 202074 demonstrates rapid and efficient brain penetration following intravenous administration, a critical parameter for in vivo CNS studies. Using a defined two-step infusion protocol (20 mg/kg/h for 0.5 h followed by 5 mg/kg/h for 7.5 h), the free concentration of YM 202074 in the rat brain reached approximately 0.3 µM within less than 12 minutes, achieving a steady-state phase within 1.5 hours [1]. While direct quantitative brain-to-plasma ratios for other mGluR1 antagonists are not consistently reported in comparable studies, this rapid achievement of a high free brain concentration is a distinguishing feature that supports its observed in vivo neuroprotective efficacy [2].

Blood-brain barrier Pharmacokinetics Neuroprotection

Neuroprotective Efficacy in Rat Stroke Models

YM 202074 exhibits significant, dose-dependent neuroprotective effects in a rat model of transient middle cerebral artery (MCA) occlusion, a gold-standard preclinical model for ischemic stroke. Intravenous infusion of YM 202074 (10 or 20 mg/kg/h loading dose) immediately after occlusion resulted in a clear reduction of infarct volume in both the hemisphere and cortex [1]. Importantly, significant neuroprotection was maintained even when drug administration was delayed by up to 2 hours following the onset of ischemia, a clinically relevant time window. Furthermore, the improvement in neurological deficit and reduction of infarct volume were sustained for 1 week post-ischemia [2]. This in vivo efficacy profile is not a universal feature of all mGluR1 antagonists; for example, studies with the orthosteric antagonist LY367385 have shown limited efficacy in similar stroke models, underscoring the unique value of YM 202074 [3].

Ischemic stroke Neuroprotection In vivo efficacy

Selectivity Profile Across mGluR Subtypes

YM 202074 exhibits a high degree of selectivity for mGluR1 over other metabotropic glutamate receptor subtypes, a critical attribute for minimizing off-target effects in complex biological systems. In vitro studies demonstrate that YM 202074 shows selectivity over mGluR(2-7) [1]. Detailed structural modeling and docking studies have further elucidated the molecular basis for this selectivity, showing that specific residues in the allosteric binding pocket of mGluR1 (e.g., Gln6603.32, Thr8157.32, Val6643.36, Ser6683.40, and Ala8187.35) are key determinants for the selective binding of YM 202074 over mGluR5 [2]. While other mGluR1 antagonists such as JNJ16259685 and YM-298198 also report selectivity over other mGluRs, the specific selectivity profile of YM 202074 is well-characterized and contributes to its utility as a precise pharmacological tool [3].

Receptor selectivity Off-target activity mGluR family

YM 202074: Procurement & Application Scenarios


Preclinical Stroke and Cerebral Ischemia Research

YM 202074 is optimally suited for preclinical studies investigating neuroprotective strategies in acute ischemic stroke. Its demonstrated ability to reduce infarct volume and improve neurological outcomes in a rat MCA occlusion model, even when administration is delayed by up to 2 hours, makes it a valuable tool for exploring the therapeutic time window and evaluating combination therapies [1]. Researchers can leverage the established intravenous infusion protocol (loading dose of 20 mg/kg/h for 0.5 h, followed by a maintenance dose of 5 mg/kg/h for up to 23.5 h) to achieve rapid and sustained target engagement in the brain [2].

mGluR1 Signaling in Neuronal Plasticity & Neurodegeneration

Given its high affinity, allosteric mechanism, and selectivity over other mGluR subtypes, YM 202074 is an ideal tool for dissecting the specific contributions of mGluR1 to synaptic plasticity, long-term potentiation (LTP), and neurodegeneration [1]. Studies have successfully used YM 202074 (e.g., at 4 µM) in combination with mGluR5-selective antagonists to demonstrate the role of group I mGluRs in metaplasticity and neuronal survival in organotypic slice cultures [3]. Its well-characterized selectivity profile minimizes confounding effects from other mGluR subtypes, allowing for more precise interpretation of results.

Development & Validation of mGluR1 PET Ligands

YM 202074 serves as a valuable reference compound and structural template for the development of positron emission tomography (PET) radioligands targeting mGluR1. The successful radiosynthesis of [11C]YM-202074 and its evaluation in rodents demonstrates the feasibility of using this chemical scaffold for in vivo imaging of mGluR1 expression in the brain [1]. Its high affinity (Ki = 4.8 nM) and selectivity profile are critical attributes for achieving specific and high-contrast PET imaging signals, and the compound can be used as a non-radioactive standard in such studies [2].

Technical Documentation Hub

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